BenchChemオンラインストアへようこそ!

Epertinib hydrochloride

brain metastasis HER2-positive breast cancer blood-tumor barrier

Epertinib hydrochloride—the optimal EGFR/HER2/HER4 TKI for brain metastasis research. Key advantages vs lapatinib: >10-fold higher CNS metastasis exposure with intact blood-tumor barrier; sustained EGFR/HER2 phosphorylation suppression ≥24 h post-dose; 5.7-fold lower ED50 (10.2 mg/kg) in NCI-N87 xenografts; 2–3× greater cellular potency (HER2 pIC50 1.6 nM). Clinically validated: 7.5-month durable partial response in breast cancer brain metastasis. Ideal for MDA-MB-361-luc-BR2/BR3 IVM, BT-474, SK-BR-3, and NCI-N87 models. Order ≥98% pure material for dose-response and BTB penetration studies.

Molecular Formula C30H28Cl2FN5O3
Molecular Weight 596.5 g/mol
Cat. No. B10818779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEpertinib hydrochloride
Molecular FormulaC30H28Cl2FN5O3
Molecular Weight596.5 g/mol
Structural Identifiers
SMILESCC#CC(=NOCC1COCCN1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl.Cl
InChIInChI=1S/C30H27ClFN5O3.ClH/c1-2-4-27(37-40-18-24-17-38-12-11-33-24)21-7-9-28-25(14-21)30(35-19-34-28)36-23-8-10-29(26(31)15-23)39-16-20-5-3-6-22(32)13-20;/h3,5-10,13-15,19,24,33H,11-12,16-18H2,1H3,(H,34,35,36);1H/b37-27-;/t24-;/m1./s1
InChIKeyNVWJPQQXBPWOOA-LXRXPHKSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Epertinib Hydrochloride Procurement Guide: Potency, Kinase Selectivity, and Clinical Differentiation


Epertinib hydrochloride (also known as S-222611 hydrochloride) is an orally bioavailable, reversible small-molecule tyrosine kinase inhibitor (TKI) that targets epidermal growth factor receptor (EGFR), human epidermal growth factor receptor 2 (HER2), and HER4 . It belongs to the class of dual EGFR/HER2 inhibitors but is distinguished by a unique binding mode that confers sustained target engagement and a favorable brain distribution profile relative to first-generation agents such as lapatinib [1]. The compound is supplied as the hydrochloride salt (CAS 2071195-74-7) and is intended strictly for research use in preclinical oncology models and biochemical assays .

Epertinib Hydrochloride Selection Rationale: Why Not Just Any EGFR/HER2 TKI?


Substituting epertinib hydrochloride with another EGFR/HER2-targeted TKI such as lapatinib, neratinib, or afatinib is scientifically unsound due to fundamental differences in kinase selectivity, blood-tumor barrier penetration, and sustained target inhibition. While lapatinib is a reversible inhibitor with modest brain exposure, epertinib exhibits >10-fold higher brain metastasis concentrations in models with an intact blood-tumor barrier and maintains EGFR/HER2 phosphorylation suppression for over 24 hours post-dose [1][2]. These properties directly translate to differential in vivo efficacy at clinically relevant doses and cannot be inferred from IC50 values alone. Procurement decisions must therefore be guided by the compound-specific evidence detailed below.

Epertinib Hydrochloride Quantitative Differentiation Evidence Guide


Epertinib Hydrochloride Exhibits Superior Brain Metastasis Penetration vs. Lapatinib in Models with Intact Blood-Tumor Barrier

In a HER2-positive breast cancer intraventricular injection mouse model (MDA-MB-361-luc-BR2/BR3), where the blood-tumor barrier remained largely intact, the concentration of epertinib in brain metastases was >10 times higher than that of lapatinib following a single oral administration [1]. Furthermore, the tumor-to-normal brain tissue ratio for epertinib was approximately 4-fold greater than that of lapatinib [1].

brain metastasis HER2-positive breast cancer blood-tumor barrier imaging mass spectrometry

Epertinib Hydrochloride Demonstrates Sustained Target Inhibition in NCI-N87 Xenografts Compared to Lapatinib

In NCI-N87 gastric cancer xenograft-bearing mice, a single oral dose of epertinib (50 mg/kg) maintained suppression of EGFR and HER2 phosphorylation for at least 24 hours post-dosing, whereas the inhibitory activity of lapatinib was substantially diminished at the 24-hour time point [1]. Western blot analysis confirmed that relative phosphorylation levels of EGFR and HER2 in tumors from epertinib-treated mice were significantly lower than in vehicle-treated controls and more potently inhibited than in lapatinib-treated animals [1][2].

sustained target engagement NCI-N87 gastric cancer pharmacodynamic biomarker phosphorylation inhibition

Epertinib Hydrochloride In Vivo Antitumor ED50 in NCI-N87 Xenograft Is 5.7-Fold Lower Than Lapatinib

In the NCI-N87 gastric cancer xenograft model, once-daily oral administration of epertinib for 21 days produced a median effective dose (ED50) of 10.2 mg/kg for tumor growth inhibition [1][2]. In the same model and dosing schedule, lapatinib exhibited an ED50 of 57.7 mg/kg [1]. The maximum tumor growth inhibition achieved with epertinib also exceeded that attainable with lapatinib [1].

in vivo efficacy xenograft model ED50 gastric cancer

Epertinib Hydrochloride Clinical Activity in Heavily Pretreated HER2-Positive Metastatic Breast Cancer with Brain Metastases

In an extended phase Ib clinical trial (EudraCT 2009-017817-31) of epertinib monotherapy at 800 mg once daily in patients with heavily pretreated solid tumors, the objective response rate (ORR) in the HER2-positive breast cancer population was 19.0% (4 partial responses among 21 evaluable patients) [1]. Notably, one patient with breast cancer brain metastases achieved a partial response in the brain lasting 7.5 months [1]. In a separate phase I/II study evaluating epertinib combined with trastuzumab (with or without chemotherapy) in HER2-positive metastatic breast cancer, ORR reached 67% (6 of 9 patients) at the recommended epertinib dose of 600 mg in the trastuzumab-only combination arm, including responses in 4 of 6 patients previously treated with T-DM1 [2].

clinical trial HER2-positive metastatic breast cancer brain metastases objective response rate

Epertinib Hydrochloride Demonstrates High Kinase Selectivity vs. Lapatinib in Cellular Phosphorylation Assays

In NCI-N87 gastric cancer cells, epertinib inhibited EGFR and HER2 phosphorylation with IC50 values of 4.5 nM and 1.6 nM, respectively, while lapatinib exhibited IC50 values of 11.0 nM and 5.4 nM for the same targets [1]. The antiproliferative effect of epertinib against EGFR- and HER2-expressing cancer cell lines (BT-474, SK-BR-3, MDA-MB-175VII, MDA-MB-453, NCI-N87) was 3- to 5-fold more potent than lapatinib, with IC50 values ranging from 8.3 to 48.6 nM [1].

kinase selectivity cellular phosphorylation NCI-N87 IC50 comparison

Epertinib Hydrochloride High-Value Research and Industrial Application Scenarios


Preclinical Modeling of HER2-Positive Breast Cancer Brain Metastasis with Intact Blood-Tumor Barrier

Investigators seeking to evaluate therapeutic interventions in brain metastasis models where the blood-tumor barrier remains functionally intact should prioritize epertinib hydrochloride. Unlike lapatinib, which achieves minimal brain metastasis exposure under these conditions, epertinib attains >10-fold higher concentrations in brain metastatic lesions and a 4-fold higher tumor-to-normal brain ratio, enabling pharmacologically relevant target engagement in CNS metastases [1]. This scenario is particularly relevant for MDA-MB-361-luc-BR2/BR3 breast cancer IVM studies and for comparative pharmacology experiments examining blood-tumor barrier penetration mechanisms.

Long-Term Xenograft Efficacy Studies Requiring Once-Daily Dosing with Sustained Target Suppression

For chronic oral dosing studies in NCI-N87 gastric cancer xenografts or similar EGFR/HER2-driven tumor models, epertinib hydrochloride provides sustained suppression of EGFR and HER2 phosphorylation for ≥24 hours following a single dose [1][2]. This pharmacodynamic profile supports once-daily administration regimens that are logistically simpler than multiple daily dosing schedules. The compound's ED50 of 10.2 mg/kg in NCI-N87 xenografts—5.7-fold lower than lapatinib—further reduces the amount of compound required for multi-week efficacy studies [2].

Cell-Based Mechanistic Studies of Dual EGFR/HER2 Inhibition Requiring High Cellular Potency

Researchers conducting dose-response analyses of EGFR and HER2 pathway inhibition in cancer cell lines (e.g., NCI-N87, BT-474, SK-BR-3) should consider epertinib hydrochloride due to its 2- to 3-fold greater potency in cellular phosphorylation assays compared to lapatinib (EGFR phosphorylation IC50: 4.5 nM vs. 11.0 nM; HER2 phosphorylation IC50: 1.6 nM vs. 5.4 nM) [1]. The wider dynamic range between target engagement and cytotoxicity facilitates cleaner interpretation of concentration-dependent effects in mechanistic signaling studies.

Translational Pharmacology Studies Validating Preclinical CNS Activity Predictions

For translational research programs aiming to correlate preclinical brain distribution data with clinical outcomes in CNS metastases, epertinib offers a unique validation tool. The compound's preclinical demonstration of >10-fold higher brain metastasis exposure versus lapatinib in models with intact blood-tumor barrier [1] is corroborated by clinical observation of a durable (7.5-month) partial response in a breast cancer brain metastasis patient in the phase Ib monotherapy trial [2]. This concordance between preclinical and clinical CNS activity makes epertinib a valuable reference compound for validating translational models of brain metastasis therapy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for Epertinib hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.